

# In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromo-N-ethylnicotinamide**

Cat. No.: **B064916**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chemical compound **5-Bromo-N-ethylnicotinamide**. While direct, experimentally-verified spectral data for this specific molecule is not widely available in public databases, this document presents a robust, predictive analysis based on established principles of organic spectroscopy and data from closely related structural analogs. The information herein is designed to serve as a valuable resource for the synthesis, characterization, and application of this compound in a research and development setting.

Compound: **5-Bromo-N-ethylnicotinamide** CAS Number: 173999-48-9 Molecular Formula: C<sub>8</sub>H<sub>9</sub>BrN<sub>2</sub>O Molecular Weight: 229.07 g/mol

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Bromo-N-ethylnicotinamide**. These predictions are derived from the compound's structure, taking into account the electronic effects of the bromine substituent and the ethylamide group on the pyridine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Provisional Assignment |
|----------------------------------|--------------|-------------|------------------------|
| ~8.80                            | d            | 1H          | Pyridine H-2           |
| ~8.45                            | dd           | 1H          | Pyridine H-6           |
| ~8.10                            | t            | 1H          | Pyridine H-4           |
| ~6.50                            | br s         | 1H          | N-H                    |
| ~3.45                            | q            | 2H          | -CH <sub>2</sub> -     |
| ~1.25                            | t            | 3H          | -CH <sub>3</sub>       |

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Provisional Assignment |
|----------------------------------|------------------------|
| ~165.0                           | C=O                    |
| ~151.0                           | Pyridine C-2           |
| ~148.0                           | Pyridine C-6           |
| ~139.0                           | Pyridine C-4           |
| ~131.0                           | Pyridine C-3           |
| ~121.0                           | Pyridine C-5           |
| ~35.0                            | -CH <sub>2</sub> -     |
| ~15.0                            | -CH <sub>3</sub>       |

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

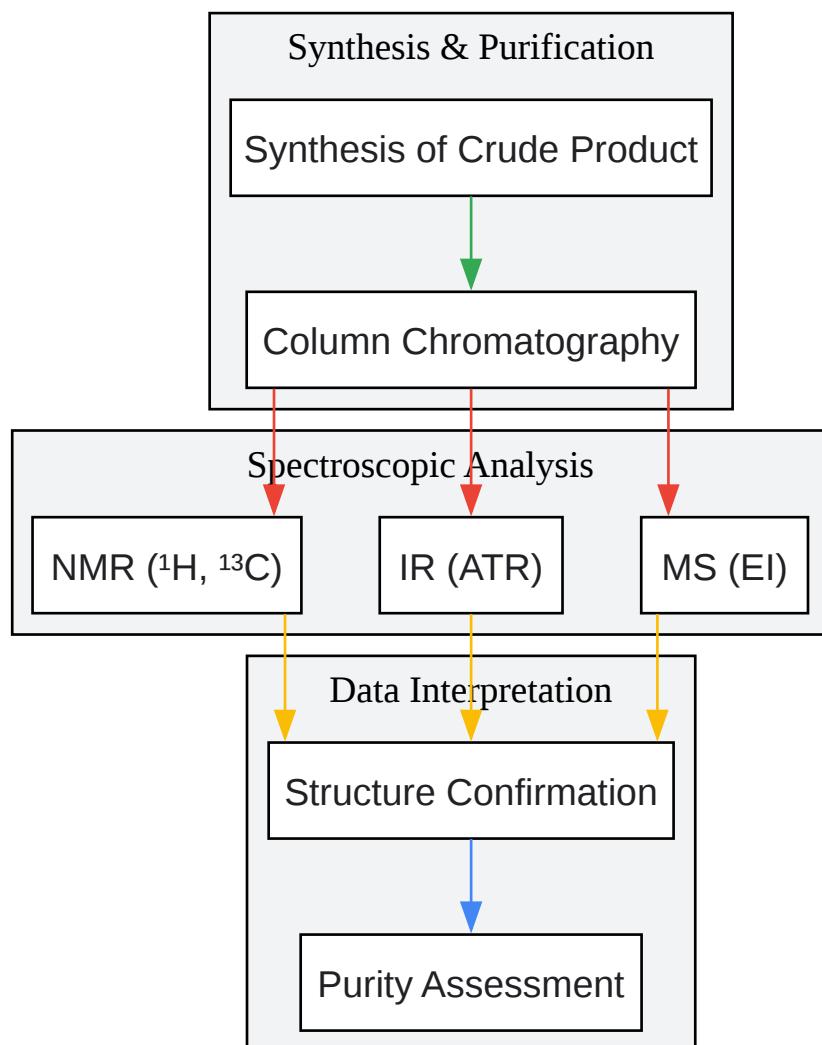
Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                        |
|--------------------------------|-----------|-----------------------------------|
| ~3300                          | Medium    | N-H Stretch                       |
| ~3050                          | Weak      | Aromatic C-H Stretch              |
| ~2970, ~2880                   | Weak      | Aliphatic C-H Stretch             |
| ~1660                          | Strong    | C=O Stretch (Amide I)             |
| ~1590, ~1550                   | Medium    | C=C & C=N Stretch (Pyridine Ring) |
| ~1540                          | Medium    | N-H Bend (Amide II)               |
| ~1020                          | Medium    | C-Br Stretch                      |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)


| m/z     | Relative Intensity | Assignment                                                                     |
|---------|--------------------|--------------------------------------------------------------------------------|
| 229/231 | High               | [M] <sup>+</sup> (Characteristic isotopic pattern for Br)                      |
| 200/202 | Medium             | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                              |
| 184/186 | High               | [M - NHC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (5-Bromonicotinoyl cation) |
| 156/158 | Medium             | [M - CONHC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                          |
| 105     | Low                | [184/186 - Br] <sup>+</sup>                                                    |
| 76      | Medium             | Pyridine fragment                                                              |

# Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of **5-Bromo-N-ethylNicotinamide**, reflecting standard laboratory practices for this class of compounds.

## Synthesis of 5-Bromo-N-ethylNicotinamide

A common and effective method for the synthesis of **5-Bromo-N-ethylNicotinamide** is a two-step process starting from 5-bromonicotinic acid.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064916#spectroscopic-data-nmr-ir-ms-of-5-bromo-n-ethylnicotinamide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)